N'-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of dichlorophenyl and thienyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide typically involves the condensation of 2,4-dichloroacetophenone with 2-thienylacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazides or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- N’-(1-(2,4-dichlorophenyl)ethylidene)-2-(2-thienyl)acetohydrazide
Uniqueness
N’-[(E)-1-(2,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide stands out due to its specific combination of dichlorophenyl and thienyl groups, which confer unique chemical and biological properties. This distinct structure allows for diverse applications and potential advantages over similar compounds in various research and industrial contexts .
Properties
Molecular Formula |
C14H12Cl2N2OS |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H12Cl2N2OS/c1-9(12-5-4-10(15)7-13(12)16)17-18-14(19)8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,18,19)/b17-9+ |
InChI Key |
LZKBRUPZQKJILP-RQZCQDPDSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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